molecular formula C9H8N4O2 B8015258 1-(3-Amino-4-nitrophenyl)-1h-pyrazole

1-(3-Amino-4-nitrophenyl)-1h-pyrazole

Cat. No.: B8015258
M. Wt: 204.19 g/mol
InChI Key: BWDGAFYRDGFCQP-UHFFFAOYSA-N
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Description

1-(3-Amino-4-nitrophenyl)-1h-pyrazole is a heterocyclic compound characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

The synthesis of 1-(3-Amino-4-nitrophenyl)-1h-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 3-aminoacetophenone to obtain 3-amino-4-nitroacetophenone, which is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Amino-4-nitrophenyl)-1h-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form a variety of substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-(3-Amino-4-nitrophenyl)-1h-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-nitrophenyl)-1h-pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of both amino and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and covalent modifications.

Comparison with Similar Compounds

1-(3-Amino-4-nitrophenyl)-1h-pyrazole can be compared with other similar compounds such as:

    4-Amino-3-nitrophenol: Similar in structure but lacks the pyrazole ring, leading to different chemical properties and reactivity.

    3-Amino-4-nitrophenylboronic acid: Contains a boronic acid group instead of a pyrazole ring, used in different applications such as Suzuki coupling reactions.

    N-(3-Amino-4-nitrophenyl)isobutyramide: Contains an isobutyramide group, used in medicinal chemistry for different therapeutic targets.

The uniqueness of this compound lies in its combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

1-(3-Amino-4-nitrophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with nitro-substituted aromatic compounds. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step typically involves the condensation of a nitrophenyl derivative with hydrazine to form the pyrazole core.
  • Substitution Reactions : Subsequent reactions can introduce amino groups or other substituents to modify biological activity.

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with this scaffold can inhibit the growth of various cancer cell lines, such as breast (MDA-MB-231) and liver (HepG2) cancers. In vitro assays have demonstrated significant antiproliferative effects, suggesting that these compounds may serve as lead structures for developing new anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. For instance, studies have shown that certain pyrazoles can inhibit pro-inflammatory cytokines like TNF-α and IL-6. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazoles showing significant antibacterial activity against E. coli and S. aureus .
Argade et al. (2022)Reported that pyrazole derivatives exhibited notable anticancer activity in several cell lines .
MDPI Review (2023)Discussed the role of amino-pyrazoles in inhibiting inflammatory responses and their potential as therapeutic agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Activity : It likely inhibits key signaling pathways involved in inflammation, such as the NF-kB pathway.
  • Antimicrobial Activity : The disruption of bacterial cell wall synthesis may play a crucial role in its antimicrobial properties.

Properties

IUPAC Name

2-nitro-5-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-6-7(12-5-1-4-11-12)2-3-9(8)13(14)15/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDGAFYRDGFCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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